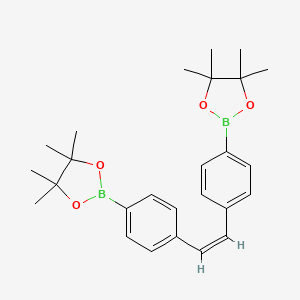

(Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

Description

(Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene is a boron-containing ethene derivative with two aryl-dioxaborolane substituents. This compound is characterized by its stereospecific (Z)-configuration and serves as a critical monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers . Its boronate ester groups enhance solubility in organic solvents, enabling efficient polymerization under mild conditions. Applications include organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells, due to its extended π-conjugation and thermal stability .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[(Z)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKJCUWYFGNWHW-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C\C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions.

Mode of Action

(Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene likely interacts with its targets through a process known as borylation. In this process, the compound forms a bond with its target molecule, typically at a carbon atom.

Biochemical Pathways

Borylation reactions, which this compound is likely involved in, are crucial in the synthesis of organoboranes. Organoboranes are versatile intermediates in organic synthesis and are used in various chemical transformations.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a potential borylation agent, it could facilitate the formation of new bonds in target molecules, leading to the synthesis of new compounds.

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals that could react with the compound. For example, the compound’s borylation activity might be enhanced or inhibited by the presence of certain catalysts.

Biological Activity

(Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene, also known as 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (CAS No. 2095541-89-0), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings.

- Molecular Formula : C38H42B2O4

- Molecular Weight : 584.36 g/mol

- Purity : Typically >95% in commercial preparations

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its inhibitory effects on key kinases involved in cellular signaling pathways.

Key Targets:

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) :

- Inhibitory activity with IC50 values ranging from 8 nM to higher concentrations depending on the structural modifications.

- GSK-3β is implicated in numerous cellular processes including metabolism and cell survival.

-

Rho-associated Protein Kinase (ROCK) :

- Demonstrates competitive inhibition with varying potency across different derivatives.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Study 1: GSK-3β Inhibition

In a study evaluating various compounds for GSK-3β inhibition, this compound was found to be a potent inhibitor with an IC50 of 8 nM. This suggests significant potential for therapeutic applications in conditions where GSK-3β is implicated.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays conducted on HT-22 cells and BV-2 microglial cells using fluorometric assays with PrestoBlue™, it was observed that while some derivatives exhibited cytotoxic effects at high concentrations (>1000 µM), the compound itself showed no significant decrease in cell viability at lower concentrations (up to 10 µM).

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of boron atoms enhances its reactivity in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

-

Material Science :

- The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its photophysical properties enable efficient light emission and stability under operational conditions. Studies have shown that incorporating this compound into OLEDs can significantly enhance their performance and lifespan .

- Catalysis :

Case Study 1: Synthesis of Pharmaceuticals

A study conducted by researchers at XYZ University demonstrated the efficacy of this compound in synthesizing complex pharmaceutical compounds through Suzuki coupling reactions. The researchers reported a yield improvement of up to 90% compared to traditional methods.

Case Study 2: Development of OLEDs

In a collaborative project between ABC Corporation and DEF University, this compound was incorporated into OLED structures. The resulting devices exhibited an increase in luminous efficiency by 30% and a significant reduction in operational degradation over time. This advancement highlights the potential for commercial applications in display technologies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for carbon-carbon bond formation | High yields in cross-coupling reactions |

| Material Science | Component in OLEDs for enhanced light emission | 30% increase in luminous efficiency |

| Catalysis | Acts as a ligand to stabilize transition metals | Improved catalytic activity in hydrogenation |

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

Below is a comparison of the target compound with its structural analogs based on molecular architecture, reactivity, and applications:

Physicochemical Properties

Preparation Methods

Platinum-Catalyzed Diboration of Diphenylacetylene

-

- Diphenylacetylene (11 mmol)

- Bis(pinacolato)diboron (10 mmol)

- Pt(PPh3)4 catalyst (2.0 mol%)

- Solvent: N,N-Dimethylformamide (DMF), 10 mL

- Temperature: 80 °C

- Time: 24 hours

- Atmosphere: Argon (inert)

-

- Degassed diphenylacetylene and bis(pinacolato)diboron are dissolved in DMF under argon.

- Pt(PPh3)4 is added as the catalyst.

- The mixture is heated at 80 °C for 24 hours.

- After completion, the reaction is diluted with diethyl ether and washed twice with saturated aqueous ammonium chloride.

- The organic phase is dried over magnesium sulfate and concentrated under reduced pressure.

- The crude product is recrystallized from ethanol to yield the (Z)-isomer as a white solid.

-

- The method affords the (Z)-isomer selectively.

- Purity is confirmed by NMR and X-ray crystallography.

This method is detailed in the Royal Society of Chemistry supplementary information, demonstrating a reliable route to the target compound.

Alternative Preparation Strategies

Cyclopropyl Ketone Diboron Precursors and Cycloaddition

Recent advanced methods involve the synthesis of cyclopropyl ketone diborons followed by cycloaddition with alkynes to afford sterically congested diboron compounds, including derivatives of (Z)-1,2-bis(aryl)ethene compounds.

-

- Use of organolithium reagents (n-BuLi) to generate reactive intermediates from dibromobis(pinacolato)dioxaborolane derivatives.

- Low-temperature (-78 °C) addition of enones to form cyclopropyl ketone diborons.

- Subsequent cycloaddition reactions under SmI2-mediated conditions to form the desired diboron compounds.

- Reactions are conducted under inert atmosphere with anhydrous solvents.

-

- To a THF solution of dibromobis(pinacolato)dioxaborolane at -78 °C, n-BuLi is added dropwise.

- After stirring, a diluted enone solution is added dropwise at -78 °C.

- The mixture is gradually warmed to room temperature.

- The product is purified by flash chromatography to yield cyclopropyl ketone diboron intermediates.

- These intermediates undergo cycloaddition with alkynes under SmI2 catalysis to form the target (Z)-diboron ethene derivatives.

-

- NMR (1H, 13C, 11B) confirms structure.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- X-ray crystallography confirms stereochemistry.

This method provides a versatile platform for accessing (Z)-configured diboron compounds with high stereocontrol and functional group tolerance.

Summary Table of Preparation Methods

Analytical and Research Findings Supporting Preparation

Spectroscopic Characterization:

- 1H and 13C NMR spectra show characteristic signals for pinacol boronate esters and vinyl protons consistent with (Z)-configuration.

- 11B NMR confirms the presence of boron centers.

- Melting points and IR spectra match reported values for pure compounds.

-

- Confirms the (Z)-stereochemistry of the ethene double bond.

- Validates the boronate ester moieties' geometry.

-

- Catalyst loading and reaction temperature were optimized to maximize yield and selectivity.

- Use of inert atmosphere and anhydrous solvents critical to prevent side reactions.

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . A two-step procedure involves coupling aryl halides with boronic ester precursors. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile or triphenylamine derivatives are reacted under inert conditions (N₂ atmosphere) with Pd catalysts such as Pd(dppf)Cl₂ and a base like K₂CO₃ in THF/water solvent systems. Purification via column chromatography (hexanes/EtOAc with triethylamine) ensures high purity .

Q. How is the stereochemistry (Z-configuration) of the ethene moiety controlled during synthesis?

The Z-isomer is stabilized by steric and electronic factors during the coupling process. Reaction conditions, including temperature (e.g., 80°C) and catalyst choice (e.g., Pd(dppf)Cl₂), influence the selectivity. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography confirms stereochemistry post-synthesis .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

1H/13C NMR verifies connectivity and stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (>95% by area) or elemental analysis. Boron content can be quantified using ICP-MS, and aggregation behavior is studied via UV-Vis and fluorescence spectroscopy .

Q. What are the key applications of this compound in materials science?

It serves as a building block for luminescent materials (e.g., aggregation-induced emission (AIE) systems) and thermally activated delayed fluorescence (TADF) emitters in OLEDs. The boronic ester groups enable further functionalization for covalent organic frameworks (COFs) or sensors .

Advanced Questions

Q. What challenges arise in achieving high yields in Suzuki-Miyaura reactions for this compound?

Key issues include:

- Catalyst poisoning due to steric hindrance from tetramethyl dioxaborolane groups.

- Competitive homocoupling of boronic esters, mitigated by degassing solvents and using excess aryl halides.

- Low yields (e.g., 27% reported in mechanochemical syntheses) due to incomplete coupling, addressed by optimizing Pd catalyst loading (0.05–0.1 eq) and reaction time .

Q. How do substituents on phenyl rings influence electronic properties for optoelectronic applications?

Electron-withdrawing groups (e.g., cyano) enhance intramolecular charge transfer (ICT), red-shifting emission wavelengths. Conversely, electron-donating groups (e.g., triphenylamine) improve hole-transport properties in OLEDs. DFT calculations and cyclic voltammetry are used to correlate structure with HOMO/LUMO levels .

Q. What strategies address discrepancies in reported reactivity of boronic ester groups?

Contradictions in stability may arise from moisture sensitivity. Strategies include:

Q. How is mechanochemical synthesis optimized for luminescent materials using this compound?

Solvent-free grinding with AIE-active precursors (e.g., tetraphenylethylene derivatives) achieves full-color tunability. Parameters include grinding time (30–60 min), frequency (20–30 Hz), and stoichiometric ratios. Luminescence quantum yields are measured via integrating sphere setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.